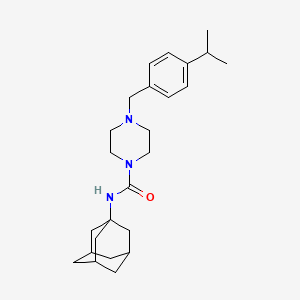![molecular formula C15H21N3O2S B4759842 N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B4759842.png)
N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N,4-dimethylbenzenesulfonamide
説明
N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N,4-dimethylbenzenesulfonamide, also known as EPM-102 or AZD3293, is a small molecule drug that has shown potential in the treatment of Alzheimer's disease. The drug was first synthesized in 2012 by researchers at the University of Aberdeen, and has since undergone extensive scientific research to investigate its mechanism of action and potential therapeutic benefits.
作用機序
The mechanism of action of N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N,4-dimethylbenzenesulfonamide involves the inhibition of beta-secretase, an enzyme that is involved in the production of amyloid beta. By inhibiting this enzyme, N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N,4-dimethylbenzenesulfonamide is able to reduce the accumulation of amyloid beta in the brain, which is believed to contribute to the cognitive decline associated with Alzheimer's disease.
Biochemical and Physiological Effects:
N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N,4-dimethylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit beta-secretase, the drug has also been shown to reduce inflammation in the brain, which is believed to play a role in the development of Alzheimer's disease. In addition, N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N,4-dimethylbenzenesulfonamide has been shown to improve cognitive function and reduce the accumulation of amyloid beta in the brain.
実験室実験の利点と制限
One of the main advantages of N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N,4-dimethylbenzenesulfonamide for lab experiments is its specificity for beta-secretase, which allows for targeted inhibition of this enzyme. In addition, the drug has been shown to have good bioavailability and can easily cross the blood-brain barrier. However, one limitation of N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N,4-dimethylbenzenesulfonamide is its potential for off-target effects, which could lead to unwanted side effects.
将来の方向性
There are a number of future directions for research on N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N,4-dimethylbenzenesulfonamide. One area of focus is the development of more potent and selective inhibitors of beta-secretase, which could lead to improved therapeutic outcomes. In addition, researchers are exploring the potential of combining N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N,4-dimethylbenzenesulfonamide with other drugs to enhance its therapeutic effects. Finally, there is ongoing research aimed at understanding the long-term safety and efficacy of N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N,4-dimethylbenzenesulfonamide in the treatment of Alzheimer's disease.
科学的研究の応用
N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N,4-dimethylbenzenesulfonamide has been the subject of numerous scientific studies aimed at exploring its potential as a treatment for Alzheimer's disease. In vitro studies have shown that the drug is able to inhibit the production of amyloid beta, a protein that is believed to play a key role in the development of Alzheimer's disease. In addition, animal studies have demonstrated that N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N,4-dimethylbenzenesulfonamide is able to improve cognitive function and reduce the accumulation of amyloid beta in the brain.
特性
IUPAC Name |
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-N,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S/c1-5-18-11-14(13(3)16-18)10-17(4)21(19,20)15-8-6-12(2)7-9-15/h6-9,11H,5,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSHCJNWLVDSRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)CN(C)S(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N,4-dimethylbenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B4759771.png)

![2-(4-chlorophenoxy)-N-[2-(dimethylamino)ethyl]propanamide](/img/structure/B4759792.png)

![2-({4-allyl-5-[(2-chloro-4-fluorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-cyclopropylacetamide](/img/structure/B4759810.png)
![N-[3-(dimethylamino)propyl]-N-(2,5-dimethylbenzyl)-N',N'-dimethyl-1,3-propanediamine](/img/structure/B4759814.png)


![N-(2,6-dichlorophenyl)-2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4759852.png)
![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4759855.png)
![2-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4759856.png)
![1-methyl-3-[(2-phenyl-1-piperidinyl)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B4759859.png)
amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4759863.png)